molecular formula C21H22N2O6 B5050401 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE

Cat. No.: B5050401
M. Wt: 398.4 g/mol
InChI Key: FZFOTYHJWJFTCT-UHFFFAOYSA-N
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Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE is an organic compound with a complex structure, featuring both nitro and carbamoyl functional groups

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(3-methylanilino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-14-5-3-6-17(11-14)22-20(25)7-4-8-21(26)29-13-19(24)16-10-9-15(2)18(12-16)23(27)28/h3,5-6,9-12H,4,7-8,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFOTYHJWJFTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a methyl-substituted benzene ring, followed by the introduction of an oxoethyl group. The final step involves the formation of the carbamoyl butanoate moiety through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the oxoethyl group yields a carboxylic acid.

Scientific Research Applications

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamoyl group may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-4-NITROPHENYL N- (4-METHYL-3-NITROPHENYL)CARBAMATE
  • 4-NITROPHENYL 2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE

Uniqueness

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a range of chemical modifications, making it a versatile compound for various applications.

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